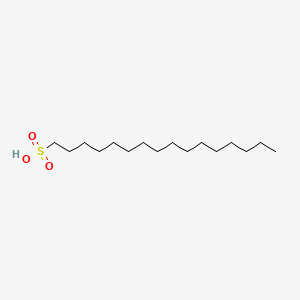

1-Hexadecanesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hexadecanesulfonic acid, also known as hexadecylsulfonic acid, is a long-chain alkyl sulfonic acid. It is commonly used as a surfactant in various industrial applications due to its ability to reduce surface tension.

Synthesis Analysis

The synthesis of 1-Hexadecanesulfonic acid typically involves the reaction of hexadecyl alcohol with sulfur trioxide, followed by neutralization with a base.Molecular Structure Analysis

1-Hexadecanesulfonic acid has a long hydrocarbon chain (hexadecyl group) attached to a sulfonic acid group (-SO3H). This gives it both hydrophobic and hydrophilic properties, making it an effective surfactant.Chemical Reactions Analysis

As an acid, 1-Hexadecanesulfonic acid can participate in typical acid-base reactions. It can also undergo reactions specific to sulfonic acids, such as displacement reactions with halides.Physical And Chemical Properties Analysis

1-Hexadecanesulfonic acid is a solid at room temperature. It is soluble in water and many organic solvents due to its surfactant properties.Applications De Recherche Scientifique

Aggregation and Phase Behavior

- 1-Hexadecanesulfonic acid forms molecular aggregates in aqueous systems. These aggregates range in size and are influenced by concentration and preparation conditions. Rod-like multilamellar vesicles and stripe-like textures in the gel phase have been observed, providing insights into surfactant behavior and phase transitions in solution (Moroi, Katsuura, Kaibara, & Saito, 1995).

Thermodynamic Characterization

- Calorimetric studies of 1-hexadecanesulfonic acid aqueous systems offer valuable data on the characteristics of ionic solutions, gels, and micellar phases. This research aids in understanding the solubility, heat of dilution, and phase properties of such surfactant systems (Kallay, Hrust, & Moroi, 1990).

Synthesis and Applications in Ionic Liquids

- 1-Hexadecanesulfonic acid derivatives have been used in synthesizing new types of Brønsted acids and protic ionic liquids (pILs), which are essential for various industrial and chemical processes. These derivatives have applications in creating moisture-stable pILs with low melting points (Beichel et al., 2014).

Stem Cell Imaging

- Derivatives of 1-hexadecanesulfonic acid have been employed in stem cell imaging. Compounds like hexadecyl-DOTA-benzoate, labeled with radioactive isotopes, facilitate the tracking of stem cells via positron emission tomography (PET), an important technique in medical research and diagnostics (Kim et al., 2015).

Inhibitor Synthesis for Enzymatic Processes

- Synthesized derivatives of 1-hexadecanesulfonic acid act as inhibitors of specific enzymatic processes, such as O-glycosylation. This research is significant for understanding and controlling biological pathways and has potential therapeutic applications (Hatanaka, Slama, & Elbein, 1991).

Safety And Hazards

Like many surfactants, 1-Hexadecanesulfonic acid can be irritating to the skin and eyes. It should be handled with appropriate safety precautions.

Orientations Futures

Research into more environmentally friendly and sustainable surfactants is ongoing, and 1-Hexadecanesulfonic acid may have potential in this area due to its biodegradability.

Please note that this is a simplified overview and may not include all aspects of 1-Hexadecanesulfonic acid. For a comprehensive analysis, please refer to academic resources or consult a professional.

Propriétés

Numéro CAS |

6140-88-1 |

|---|---|

Nom du produit |

1-Hexadecanesulfonic acid |

Formule moléculaire |

C16H34O3S |

Poids moléculaire |

306.5 g/mol |

Nom IUPAC |

hexadecane-1-sulfonic acid |

InChI |

InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19) |

Clé InChI |

SSILHZFTFWOUJR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCS(=O)(=O)O |

Autres numéros CAS |

15015-81-3 6140-88-1 |

Numéros CAS associés |

15015-81-3 (hydrochloride salt) |

Synonymes |

cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

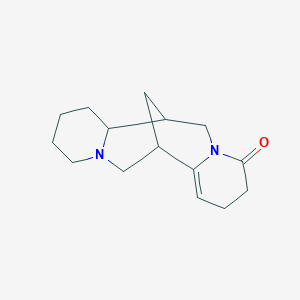

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)

![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)